molecular formula C12H13N3O B8699001 3,4-diamino-1-benzyl-1H-pyridin-2-one CAS No. 705280-54-2

3,4-diamino-1-benzyl-1H-pyridin-2-one

Cat. No.: B8699001
CAS No.: 705280-54-2
M. Wt: 215.25 g/mol
InChI Key: LWVKIFIAYIEWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diamino-1-benzyl-1H-pyridin-2-one is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

705280-54-2

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3,4-diamino-1-benzylpyridin-2-one

InChI

InChI=1S/C12H13N3O/c13-10-6-7-15(12(16)11(10)14)8-9-4-2-1-3-5-9/h1-7H,8,13-14H2

InChI Key

LWVKIFIAYIEWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one (1.10 g, 4.49 mmol) in 1:3 EtOH/THF (20 mL) was hydrogenated over 10% Pd/C (0.48 g, 0.45 mmol) at room temperature. After 1 h, the catalyst was removed by filtration, rinsing with MeOH. The filtrate was concentrated to provide 3,4-diamino-1-benzyl-1H-pyridin-2-one (0.90 g, 93% yield). 1H-NMR (DMSO): δ 7.32 (m, 2H), 7.23 (m, 3H), 6.98 (d, 1H, J=7.6 Hz), 5.80 (d, 1H, J=7.2 Hz), 5.22 (m, 2H), 5.0 (s, 2H), 4.11 (m, 2H). MS: calculated for C12H13N3O+H 216.1; found: 216.1.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
catalyst
Reaction Step Two
Name
EtOH THF
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.9 g (15.9 mmol) of 4-amino-1-benzyl-3-nitro-pyridin-2-one, dissolved in 250 ml of tetrahydrofuran, were hydrogenated over platinum oxide at 50 psi of H2 pressure and at ambient temperature. After the catalyst had been filtered off the filtrate was concentrated by evaporation and the residue was further processed in crude form.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.